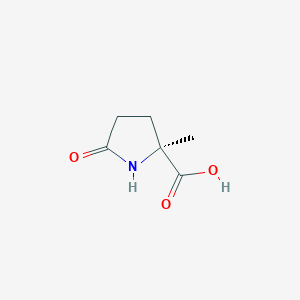

(2S)-2-METHYL-5-OXOPYRROLIDINE-2-CARBOXYLIC ACID

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-2-Methyl-5-oxopyrrolidine-2-carboxylic acid is a chiral compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a methyl group and a carboxylic acid group. The (S)-configuration indicates the specific spatial arrangement of its atoms, which is crucial for its biological activity and interactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Methyl-5-oxopyrrolidine-2-carboxylic acid typically involves the following steps:

Starting Material: The synthesis often begins with a suitable precursor such as L-proline.

Oxidation: The precursor undergoes oxidation to introduce the keto group at the 5-position.

Methylation: A methyl group is introduced at the 2-position through a methylation reaction.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer.

Industrial Production Methods: In an industrial setting, the production of (S)-2-Methyl-5-oxopyrrolidine-2-carboxylic acid may involve:

Large-Scale Reactors: Utilizing large-scale reactors to carry out the oxidation and methylation reactions under controlled conditions.

Catalysts: Employing specific catalysts to enhance the reaction efficiency and selectivity.

Automated Purification Systems: Using automated systems for purification to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: (S)-2-Methyl-5-oxopyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The methyl group or the carboxylic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Reducing Agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.

Substitution Reagents: Various halides or nucleophiles for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a diketone, while reduction may produce a hydroxyl derivative.

Applications De Recherche Scientifique

Pharmaceutical Development

Key Intermediate in Drug Synthesis

The compound serves as a crucial intermediate in synthesizing various pharmaceuticals, particularly those targeting neurological disorders. Its derivatives have been shown to enhance drug efficacy and bioavailability . Recent studies have highlighted its role in developing novel anticancer agents, demonstrating promising activity against human lung adenocarcinoma cells (A549) and multidrug-resistant bacterial strains .

Case Study: Anticancer Activity

In a study examining the anticancer properties of 5-oxopyrrolidine derivatives, it was found that specific compounds exhibited significant cytotoxicity against A549 cells, indicating the potential of this compound class in cancer therapy. The structure-dependent activity suggests that modifications to the oxopyrrolidine framework could lead to more potent therapeutic agents .

Biochemical Research

Enzyme Activity and Metabolic Pathways

this compound is utilized in biochemical research to study enzyme activities and metabolic pathways. Its ability to act as a substrate or inhibitor in various enzymatic reactions aids researchers in understanding biological processes and developing new therapeutic strategies .

Example of Use

Researchers have employed this compound to investigate its effects on metabolic enzymes involved in drug metabolism, providing insights into how structural modifications can influence enzyme interactions and activity .

Polymer Chemistry

Incorporation into Polymer Formulations

The compound can be integrated into polymer formulations to enhance material properties such as flexibility and strength. This application is particularly relevant in the development of advanced materials for industrial use .

Material Properties Improvement

By modifying polymer matrices with this compound, researchers have reported improvements in mechanical properties, making these materials suitable for applications requiring high durability and resilience .

Agricultural Chemistry

Development of Agrochemicals

The compound has been explored for its potential applications in agricultural chemistry, particularly in formulating effective pest control agents. Its derivatives may contribute to safer agrochemical products that are less harmful to the environment while maintaining efficacy against pests .

Regulatory Insights

As an active ingredient, this compound has been evaluated for its safety and effectiveness in agricultural use, aligning with regulatory standards for environmental safety .

Analytical Chemistry

Standardization in Analytical Methods

In analytical chemistry, this compound is employed as a standard for quantifying related compounds across various samples. Its consistent chemical properties make it suitable for calibration in analytical techniques such as chromatography and mass spectrometry .

Quantification Studies

Studies utilizing this compound as a reference standard have demonstrated improved accuracy in measuring concentrations of similar compounds in complex biological matrices .

Mécanisme D'action

The mechanism of action of (S)-2-Methyl-5-oxopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.

Metabolic Pathways: It may participate in or modulate various metabolic pathways, affecting the synthesis and degradation of biomolecules.

Receptor Binding: The compound can bind to specific receptors, influencing cellular signaling and function.

Comparaison Avec Des Composés Similaires

L-Proline: A structurally related amino acid with similar biological functions.

2-Methylpyrrolidine: A compound with a similar pyrrolidine ring but lacking the carboxylic acid group.

5-Oxopyrrolidine-2-carboxylic Acid: A compound with a similar structure but without the methyl group.

Uniqueness: (S)-2-Methyl-5-oxopyrrolidine-2-carboxylic acid is unique due to its specific (S)-configuration and the presence of both a methyl group and a carboxylic acid group. This combination of features contributes to its distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.

Activité Biologique

(2S)-2-Methyl-5-oxopyrrolidine-2-carboxylic acid, also known as 5-oxopyrrolidine-2-carboxylic acid, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, supported by recent research findings and case studies.

- Molecular Formula : C5H7NO3

- Molecular Weight : 129.114 g/mol

- Melting Point : 180-185 °C

- Density : 1.4 g/cm³

Anticancer Activity

Recent studies have demonstrated that derivatives of 5-oxopyrrolidine exhibit notable anticancer activity, particularly against human lung adenocarcinoma (A549) cells. The following table summarizes key findings regarding the anticancer efficacy of various derivatives:

| Compound | IC50 (µM) | Effect on A549 Viability (%) | Notes |

|---|---|---|---|

| Compound 15 | 66 | 34% reduction | More potent than control |

| Compound 20 | N/A | High activity with low cytotoxicity on non-cancerous cells | Contains thienyl fragments |

| Compound 21 | N/A | Selective against multidrug-resistant S. aureus | Promising antimicrobial properties |

Case Study: Anticancer Efficacy

In a study assessing the cytotoxicity of various 5-oxopyrrolidine derivatives, compound 15 was found to significantly reduce the viability of A549 cells to 34% at a concentration of 100 µM. This compound showed a structure-dependent activity, indicating that specific functional groups enhance its anticancer properties .

Additionally, compounds containing free amino groups exhibited greater anticancer activity compared to those with acetylamino fragments, suggesting that structural modifications can influence biological outcomes .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored, particularly against multidrug-resistant pathogens. The following table outlines the antimicrobial efficacy against selected bacteria:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Staphylococcus aureus (MRSA) | <64 µg/mL | Effective against resistant strains |

| Klebsiella pneumoniae | >64 µg/mL | No significant activity |

| Escherichia coli | >64 µg/mL | No significant activity |

Case Study: Antimicrobial Screening

In antimicrobial assays, derivatives were screened against clinically significant pathogens. Notably, compound 21 demonstrated selective activity against methicillin-resistant Staphylococcus aureus strains, showcasing its potential as a lead compound for developing new antimicrobial agents . However, other compounds showed limited or no activity against Gram-negative bacteria.

The biological activities of this compound are believed to be mediated through various mechanisms:

- Cytotoxicity : Induction of apoptosis in cancer cells through mitochondrial pathways.

- Antimicrobial Action : Disruption of bacterial cell wall synthesis and inhibition of critical metabolic pathways.

Propriétés

IUPAC Name |

(2S)-2-methyl-5-oxopyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-6(5(9)10)3-2-4(8)7-6/h2-3H2,1H3,(H,7,8)(H,9,10)/t6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGAOOVOPBAWHDG-LURJTMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=O)N1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCC(=O)N1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.